molecular formula C9H8BrN3O2 B7579475 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one

5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one

Cat. No. B7579475
M. Wt: 270.08 g/mol
InChI Key: ODGSYOYMNWNOSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one, also known as Br-MOZ-PYR, is a chemical compound that has been extensively studied for its potential application in scientific research.

Mechanism of Action

The mechanism of action of 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one involves its interaction with the ATP-binding site of PKC and CDK2, thereby inhibiting their activity. This results in the disruption of various cellular processes that are dependent on these enzymes, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one has been shown to have several biochemical and physiological effects, including inhibition of PKC and CDK2 activity, induction of cell cycle arrest and apoptosis in cancer cells, and potential anticancer activity. It has also been shown to have potential neuroprotective effects, as it reduces oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one in lab experiments is its specificity towards PKC and CDK2, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations is its relatively low solubility in water, which may affect its bioavailability and efficacy in some experimental settings.

Future Directions

There are several future directions for further research on 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one, including:
1. Investigation of its potential as a therapeutic agent for cancer and neurodegenerative diseases.
2. Optimization of its synthesis method to improve its yield and purity.
3. Study of its pharmacokinetics and pharmacodynamics in vivo to better understand its bioavailability and efficacy.
4. Identification of its molecular targets and downstream signaling pathways to gain insight into its mechanism of action.
5. Development of novel derivatives of 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one with improved pharmacological properties.
Conclusion:
In conclusion, 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one is a chemical compound that has shown potential for scientific research, particularly in the field of drug discovery. Its inhibitory effects on PKC and CDK2 make it a valuable tool for studying various cellular processes, and its potential anticancer and neuroprotective activity make it a promising therapeutic agent. Further research is needed to fully understand its mechanism of action and potential applications in medicine.

Synthesis Methods

The synthesis of 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one involves the reaction between 5-bromo-3-chloropyrimidin-4-one and 3-methyl-5-aminomethyl-1,2-oxazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified using column chromatography, yielding 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one as a white crystalline solid.

Scientific Research Applications

5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one has been studied for its potential application in scientific research, particularly in the field of drug discovery. It has been shown to have inhibitory effects on several enzymes, including protein kinase C (PKC) and cyclin-dependent kinase 2 (CDK2), which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one has also been shown to have potential anticancer activity, as it induces cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

5-bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-6-2-7(15-12-6)4-13-5-11-3-8(10)9(13)14/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGSYOYMNWNOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2C=NC=C(C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-((3-methylisoxazol-5-yl)methyl)pyrimidin-4(3H)-one

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